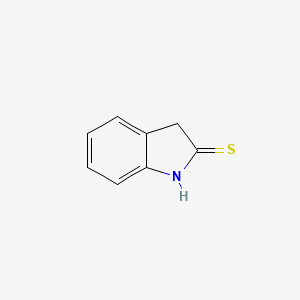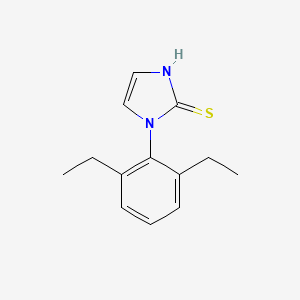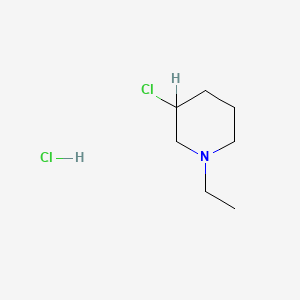
3-Chloro-1-ethylpiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-ethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H15Cl2N and a molecular weight of 184.11 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-ethylpiperidine hydrochloride typically involves the chlorination of 1-ethylpiperidine. This can be achieved through various methods, including the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-ethylpiperidine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of piperidine derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines .
Scientific Research Applications
3-Chloro-1-ethylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1-ethylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can participate in electrophilic interactions, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethylpiperidine-3-carbaldehyde hydrochloride
- 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride
- 2-(Chloromethyl)-1-methylpiperidine hydrochloride
- 4-(Chloromethyl)-1-methylpiperidine hydrochloride
- 3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride
- 2,6-diethylpiperidine hydrochloride
- 4-Chloro-1-methylpiperidine
Uniqueness
3-Chloro-1-ethylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
50461-27-3 |
|---|---|
Molecular Formula |
C7H15Cl2N |
Molecular Weight |
184.10 g/mol |
IUPAC Name |
3-chloro-1-ethylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C7H14ClN.ClH/c1-2-9-5-3-4-7(8)6-9;/h7H,2-6H2,1H3;1H |
InChI Key |
GCYLZFFNTNESAZ-UHFFFAOYSA-N |
SMILES |
CCN1CCCC(C1)Cl.Cl |
Canonical SMILES |
CC[NH+]1CCCC(C1)Cl.[Cl-] |
Key on ui other cas no. |
50461-27-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


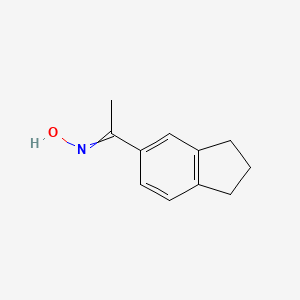


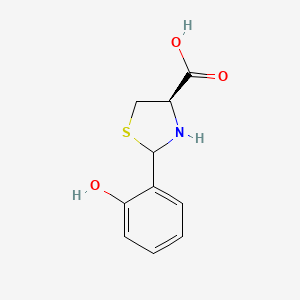
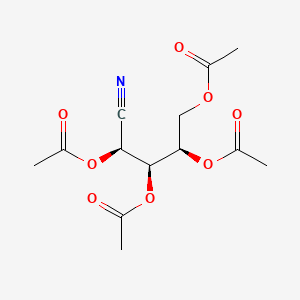

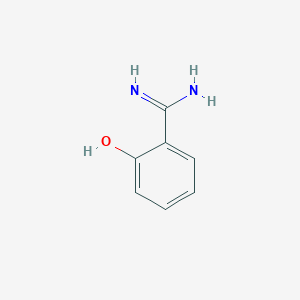
![N-[4-(dimethylamino)phenyl]guanidine](/img/structure/B1305234.png)
![2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1305240.png)
